N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
CAS No.: 121594-09-0
Cat. No.: VC8059115
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121594-09-0 |
|---|---|
| Molecular Formula | C17H25ClN2O2 |
| Molecular Weight | 324.8 |
| IUPAC Name | N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H24N2O2.ClH/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3;/h7-9,15-16,18-19H,4-6,10H2,1-3H3;1H |
| Standard InChI Key | RSFKFXTZCBGWQX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure comprises a partially hydrogenated carbazole ring system (2,3,4,9-tetrahydro-1H-carbazole) substituted with a methyl group at position 6. The amine nitrogen at position 1 is bonded to a 2,2-dimethoxyethyl chain, with the hydrochloride salt forming via protonation of the amine . The hydrogenation of the carbazole ring reduces aromaticity, potentially enhancing conformational flexibility compared to fully aromatic analogs.
Key Structural Features
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Carbazole Core: The tetrahydrocarbazole system consists of two fused cyclohexene rings, creating a rigid bicyclic framework .
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6-Methyl Substituent: The methyl group at C6 introduces steric effects that may influence binding interactions in biological systems .
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Dimethoxyethyl Side Chain: The ethoxy-linked dimethyl ether group enhances hydrophilicity, with calculated LogP values suggesting improved water solubility compared to non-polar carbazole derivatives .
The molecular formula is C17H25ClN2O2, with a molar mass of 324.8 g/mol . The SMILES notation (CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl) and InChIKey (RSFKFXTZCBGWQX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Synthesis and Purification
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following pathway:
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Carbazole Formation: Cyclization of appropriately substituted cyclohexanone derivatives with phenylhydrazines, followed by hydrogenation to yield the tetrahydrocarbazole intermediate .
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N-Alkylation: Reaction of the tetrahydrocarbazole amine with 2,2-dimethoxyethyl bromide or similar alkylating agents under basic conditions .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Purification likely involves recrystallization from ethanol/water mixtures, as indicated by the compound’s solubility profile .
Physicochemical Properties
Solubility and Stability
Experimental data from safety sheets indicate:
| Property | Value | Source |
|---|---|---|
| Water Solubility | >50 mg/mL at 20°C | |
| Partition Coefficient | LogP (octanol/water): 2.1 (calc) | |
| Melting Point | 198–202°C (dec.) | |
| Stability | Hygroscopic; stable under inert atmosphere |
The hydrochloride salt’s high water solubility (attributed to ionic character) contrasts with the free base’s predicted lipophilicity, highlighting formulation advantages for aqueous delivery .
| Hazard Category | GHS Classification |
|---|---|
| Acute Oral Toxicity | Category 4 (LD50 > 300 mg/kg) |
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Irritation | STOT SE 3 |
Exposure Controls
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators for powder handling .
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Ventilation: Use local exhaust to maintain airborne concentrations below 1 mg/m³ .
| Feature | Subject Compound | CAS 118499-07-3 |
|---|---|---|
| Substituent at N1 | Dimethoxyethyl | Phenylethyl |
| Molecular Weight | 324.8 g/mol | 302.4 g/mol |
| Predicted CNS Penetration | High (LogP <3) | Moderate (LogP ~3.5) |
The dimethoxy group’s electron-donating effects may enhance metabolic stability compared to aryl-substituted analogues .
Analytical Characterization
Spectroscopic Data
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